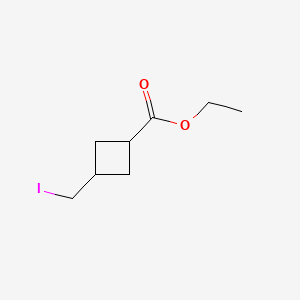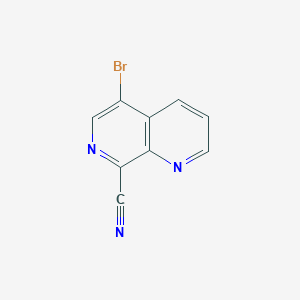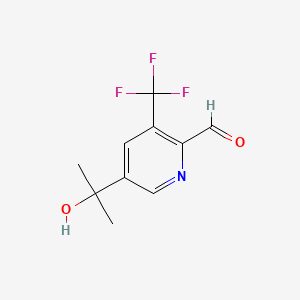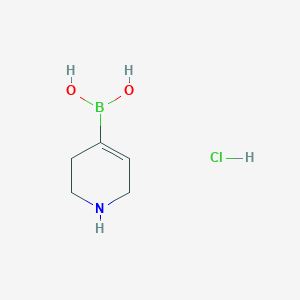
1,2,3,6-Tetrahydropyridine-4-YL-boronic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride typically involves the palladium-catalyzed cross-coupling of halopyridines with boronic acids or esters. One common method includes the use of tetraalkoxydiborane or dialkoxyhydroborane as reagents . The reaction conditions often require a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions: B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling . This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: Organic solvents (e.g., toluene, ethanol), temperatures ranging from room temperature to 100°C.
Major Products: The major products of these reactions are biaryl or substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Chemistry: In chemistry, B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules . This compound’s ability to form stable carbon-carbon bonds makes it a valuable reagent in organic synthesis.
Biology and Medicine: In biology and medicine, this compound is used in the development of potential therapeutic agents. For example, it has been explored as a building block for the synthesis of HIV-1 protease inhibitors and protein kinase inhibitors . These inhibitors are crucial in the treatment of various diseases, including cancer and viral infections .
Industry: In the industrial sector, B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride is used in the production of advanced materials and polymers. Its role in the synthesis of functionalized organic compounds makes it a valuable component in the development of new materials with unique properties .
作用機序
The mechanism of action of B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the final product and regenerating the palladium catalyst.
類似化合物との比較
4-Pyridinylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.
3-Pyridinylboronic acid: A related compound with a different substitution pattern on the pyridine ring.
2-Pyridinylboronic acid: Another isomer with distinct reactivity and applications.
Uniqueness: B-(1,2,3,6-tetrahydro-4-pyridinyl)Boronic acid hydrochloride is unique due to its tetrahydropyridine structure, which imparts specific reactivity and stability in cross-coupling reactions. This structural feature allows for the formation of stable intermediates and enhances the efficiency of the reaction .
特性
分子式 |
C5H11BClNO2 |
|---|---|
分子量 |
163.41 g/mol |
IUPAC名 |
1,2,3,6-tetrahydropyridin-4-ylboronic acid;hydrochloride |
InChI |
InChI=1S/C5H10BNO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7-9H,2-4H2;1H |
InChIキー |
MIKWFZFMEHUEOJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CCNCC1)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



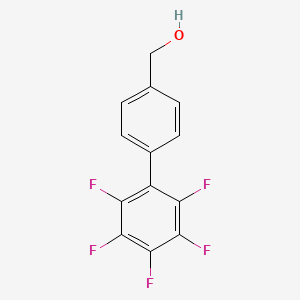
![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)
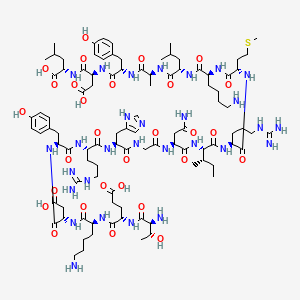
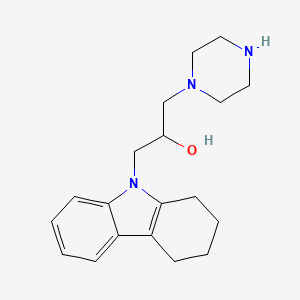

![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)

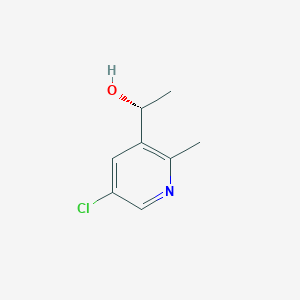
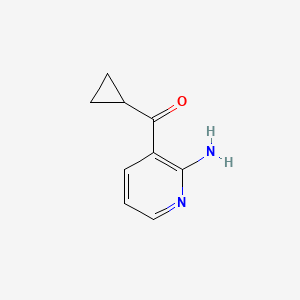
![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)
